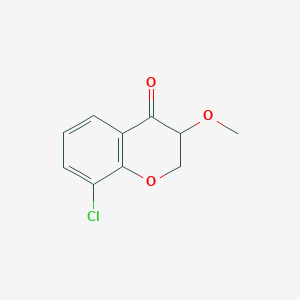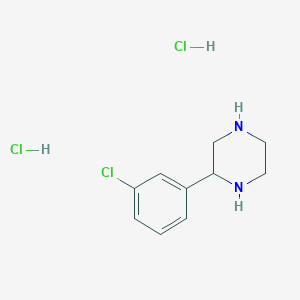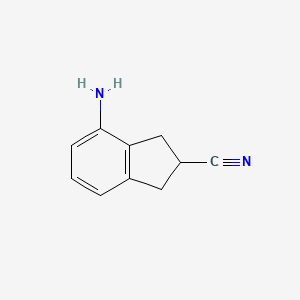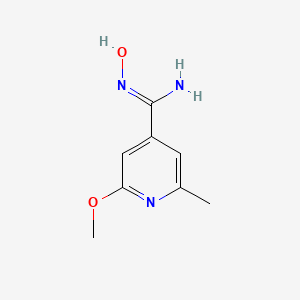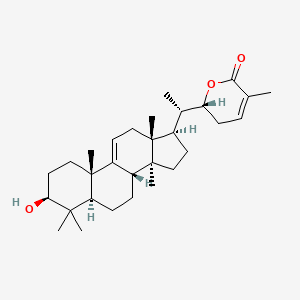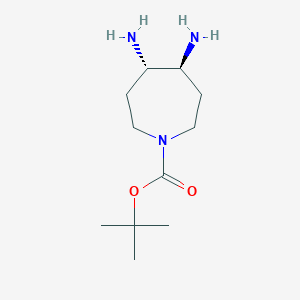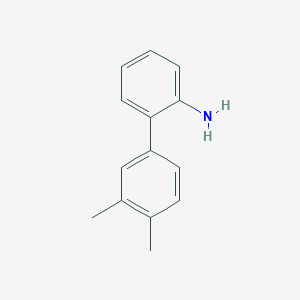
3',4'-Dimethyl-biphenyl-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dimethyl-biphenyl-2-amine is an organic compound with the molecular formula C14H15N. It is a derivative of biphenyl, featuring two methyl groups attached to the biphenyl structure at the 3’ and 4’ positions, and an amine group at the 2 position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3’,4’-Dimethyl-biphenyl-2-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C.
Another method involves the nitration of biphenyl, followed by reduction to form the corresponding amine . This multistep synthesis includes nitration, reduction, and bromination reactions.
Industrial Production Methods
Industrial production of 3’,4’-Dimethyl-biphenyl-2-amine often utilizes scalable synthetic methodologies, such as the Suzuki–Miyaura coupling, due to its efficiency and high yield . The process involves large-scale reactors and optimized reaction conditions to ensure consistent product quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dimethyl-biphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, such as halogenated biphenyls, nitro biphenyls, and hydroxylated biphenyls .
Aplicaciones Científicas De Investigación
3’,4’-Dimethyl-biphenyl-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dimethyl-biphenyl-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound without any substituents.
2-Aminobiphenyl: A similar compound with an amine group at the 2 position but without the methyl groups.
3,4-Dimethylbiphenyl: A compound with methyl groups at the 3 and 4 positions but without the amine group.
Uniqueness
3’,4’-Dimethyl-biphenyl-2-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,15H2,1-2H3 |
Clave InChI |
JXQYCMCZJRBNKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=CC=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


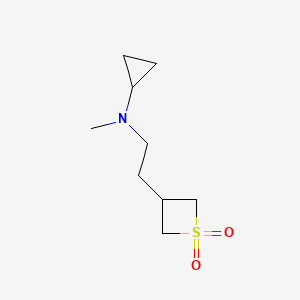
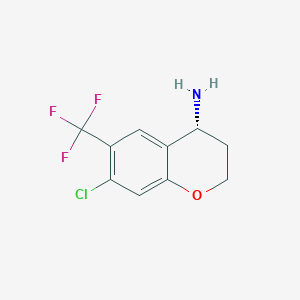
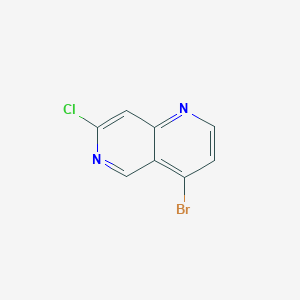
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
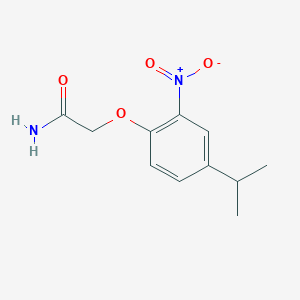
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
